Product packaging for 1-(3-(Difluoromethyl)phenyl)ethan-1-amine(Cat. No.:)

1-(3-(Difluoromethyl)phenyl)ethan-1-amine

Cat. No.: B12496607
M. Wt: 171.19 g/mol
InChI Key: FJDSZADRDSXBSE-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 1373866-58-0, Molecular Weight: 207.65 g/mol) is a fluorinated amine compound serving as a versatile building block in organic synthesis and medicinal chemistry research . A well-documented synthesis route involves a three-step sequence starting from 2,2-difluoro-1-acetophenone, achieving high enantiomeric ratios (>98:2) through a diastereomeric resolution using (R)- or (S)-tert-butanesulfinamide . This chiral amine is a key intermediate for developing more complex molecules. Its unique structure, featuring a difluoromethyl group, can enhance the binding affinity and metabolic stability of target compounds, making it valuable for creating novel candidates in drug discovery projects . Researchers utilize this compound in various chemical transformations, including oxidation to yield difluoromethylated ketones and reduction to produce difluoromethylated alcohols . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B12496607 1-(3-(Difluoromethyl)phenyl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-[3-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,9H,12H2,1H3

InChI Key

FJDSZADRDSXBSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Difluoromethyl Phenyl Ethan 1 Amine

Enantioselective Synthesis Approaches to 1-(3-(Difluoromethyl)phenyl)ethan-1-amine

The generation of enantiomerically pure this compound is of paramount importance for its application in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic activity. Several strategies have been developed to achieve high enantiopurity.

Asymmetric Catalytic Hydrogenation Protocols

Asymmetric catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of chiral amines from prochiral ketones or imines. This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the C=O or C=N bond. cdnsciencepub.comscholaris.ca For the synthesis of this compound, the precursor, 3'-(difluoromethyl)acetophenone, can be subjected to asymmetric hydrogenation.

The mechanism generally involves the coordination of the ketone to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). While specific data for the hydrogenation of 3'-(difluoromethyl)acetophenone is not extensively reported, analogous hydrogenations of substituted acetophenones provide a strong precedent. For instance, iron catalysts with amine(imine)diphosphine ligands have shown high efficiency in the asymmetric transfer hydrogenation of ketones. nih.gov

A plausible reaction scheme is as follows:

3'-(Difluoromethyl)acetophenone + H₂ --(Chiral Catalyst)--> (R)- or (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-ol

The resulting chiral alcohol can then be converted to the amine. Alternatively, direct reductive amination of the ketone in the presence of a chiral catalyst and an ammonia (B1221849) source can yield the chiral amine directly. masterorganicchemistry.com

Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of Ketones

Catalyst TypeMetalChiral Ligand ExampleReference
Noyori-typeRutheniumBINAP scholaris.ca
P-NH-N-P LigatedIronAmine(imine)diphosphine nih.gov
In-situ generatedPalladiumChiral Phosphines acs.org

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and reliable method for stereoselective synthesis. nih.gov In this approach, the prochiral substrate, 3'-(difluoromethyl)acetophenone, is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group proceeds under the stereodirecting influence of the auxiliary. The diastereomers are then separated, and the auxiliary is cleaved to yield the enantiomerically pure amine.

A common chiral auxiliary for the synthesis of phenylethylamines is (R)- or (S)-1-phenylethylamine itself. cdnsciencepub.comresearchgate.net The ketone can be condensed with the chiral amine to form a chiral imine, which is then reduced. The resulting diastereomeric secondary amines can be separated, and the auxiliary group can be removed by hydrogenolysis.

Another approach involves the use of chiral oxazolidines derived from amino alcohols. Organometallic addition to these chiral templates can proceed with high diastereoselectivity. acs.org

Table 2: Common Chiral Auxiliaries in Amine Synthesis

Chiral AuxiliaryTypeApplicationReference
(R)- or (S)-1-PhenylethylamineChiral AmineFormation of chiral imines nih.gov
(R)- or (S)-PhenylglycinolAmino AlcoholFormation of chiral oxazolidines acs.org

Biocatalytic Transformations and Bioreduction Strategies

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and alcohol dehydrogenases (ADHs) can exhibit exquisite stereo- and regioselectivity under mild reaction conditions.

For the synthesis of this compound, a ω-transaminase could be employed to directly convert 3'-(difluoromethyl)acetophenone to the corresponding amine using an amine donor like isopropylamine. This approach has been successfully applied to the synthesis of the structurally similar (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. nih.gov The use of whole-cell biocatalysts, such as recombinant E. coli expressing a suitable carbonyl reductase, is also a viable strategy for the asymmetric reduction of the ketone precursor to the chiral alcohol, which can then be converted to the amine. nih.gov

Table 3: Biocatalytic Approaches for Chiral Amine and Alcohol Synthesis

Enzyme TypeReactionSubstrate ExampleReference
ω-TransaminaseReductive Amination3,5-Bistrifluoromethylacetophenone nih.gov
Carbonyl ReductaseAsymmetric Reduction3'-(Trifluoromethyl)acetophenone nih.gov

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution is a widely used industrial method for separating racemic mixtures. libretexts.org This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Commonly used chiral resolving agents for amines are chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orgstereoelectronics.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts.

The general scheme for the resolution of racemic this compound would be:

rac-1-(3-(Difluoromethyl)phenyl)ethan-1-amine + Chiral Acid → Diastereomeric Salts (separable)

Separated Diastereomeric Salt + Base → Enantiomerically Pure Amine

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of this compound, this would typically involve a reaction where the existing chirality of a precursor directs the formation of a new stereocenter. While specific examples for the target molecule are not prevalent in the literature, general methods for the diastereoselective synthesis of highly functionalized proline derivatives from allenyne precursors have been reported, showcasing the potential for complex stereocontrol in amine synthesis. nih.gov For simpler phenylethylamine analogues, diastereoselective reduction of imines containing a chiral auxiliary is a common strategy, as discussed in section 2.1.2. researchgate.net

Non-Asymmetric Synthetic Routes to the Racemic Compound

The synthesis of the racemic form of this compound is a crucial first step for subsequent resolution or for applications where stereochemistry is not critical. The most straightforward approach is the reductive amination of the corresponding ketone, 3'-(difluoromethyl)acetophenone. masterorganicchemistry.com

This can be achieved in a one-pot reaction by treating the ketone with an ammonia source (such as ammonia or ammonium (B1175870) formate) and a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). masterorganicchemistry.comyoutube.com

A plausible synthetic sequence starts from 3-bromobenzotrifluoride, which can be converted to the Grignard reagent and then reacted with an acetylating agent to form 3'-(trifluoromethyl)acetophenone. A similar pathway can be envisioned starting from a difluoromethylated benzene (B151609) derivative. A patent describing the synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime from the corresponding ketone provides a relevant precedent for the synthesis of the ketone precursor. google.com The oxime can then be reduced to the primary amine.

Table 4: Common Reagents for Non-Asymmetric Reductive Amination

Reducing AgentAmmonia SourceCatalyst (if applicable)Reference
Sodium Borohydride (NaBH₄)Ammonia/Ammonium Salts- youtube.com
Sodium Cyanoborohydride (NaBH₃CN)Ammonia/Ammonium Salts- masterorganicchemistry.com
Hydrogen (H₂)AmmoniaPalladium on Carbon (Pd/C) scholaris.ca

Reductive Amination Derivatives

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the intermediate imine. For the synthesis of this compound, the logical precursor is 3'-(difluoromethyl)acetophenone.

The classical approach often utilizes stoichiometric borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are valued for their selectivity in reducing the protonated iminium ion intermediate in the presence of the starting ketone. The reaction is typically performed as a one-pot process where the ketone, an amine source (commonly ammonia or an ammonium salt like ammonium acetate), and the reducing agent are combined. While effective, these methods can suffer from drawbacks related to the toxicity of reagents (e.g., cyanide from NaBH₃CN) and the generation of stoichiometric waste products. acs.org

Modern advancements have focused on catalytic asymmetric reductive amination to directly produce enantiomerically pure amines. A particularly promising and green approach is the use of engineered amine dehydrogenases (AmDHs). researchgate.netnih.gov These enzymes catalyze the direct reductive amination of a broad range of ketones using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH), which consumes formate, or glucose dehydrogenase (GDH), which consumes glucose, making the process highly atom-efficient. nih.govwhiterose.ac.uk

AmDHs have demonstrated remarkable activity and stereoselectivity for various acetophenone (B1666503) derivatives. While specific data for 3'-(difluoromethyl)acetophenone is not extensively published, studies on structurally similar substrates show the potential of this method. Engineered AmDHs have successfully converted a wide array of aryl ketones into the corresponding (R)- or (S)-amines with excellent conversions and enantiomeric excess (>99% ee). nih.govsci-hub.box The use of aqueous buffer systems, often with a small percentage of a water-miscible co-solvent like DMSO to aid substrate solubility, highlights the green credentials of this biocatalytic method. sci-hub.box

Table 1: Biocatalytic Reductive Amination of Acetophenone Derivatives using Amine Dehydrogenases (AmDHs)
Substrate (Ketone)Enzyme SystemConditionsConversion (%)Enantiomeric Excess (ee %)Reference
AcetophenoneAmDH-cFL1, Cb-FDH1 M NH₄HCO₂ (pH 8.5), 30°C>99>99 (R) researchgate.netnih.gov
3'-MethoxyacetophenoneAmDH from Rhodococcus sp. (Rs-AmDH), Cb-FDH1 M NH₄HCO₂ (pH 8.5), 30°C>99>99 (R) researchgate.net
4'-ChloroacetophenoneEngineered AmDH, GDH2 M NH₄HCO₂ (pH 9.0), 50 mM substrate~95>99 (S) whiterose.ac.uk
4'-BromoacetophenoneAmDH from Bacillus subtilis (Bs-AmDH), Cb-FDH1 M NH₄HCO₂ (pH 8.5), 30°C>99>99 (R) nih.gov

Nitrile Reduction Pathways

An alternative synthetic route to this compound is through the reduction of the corresponding nitrile, 2-(3-(difluoromethyl)phenyl)propanenitrile. The catalytic hydrogenation of nitriles is an atom-economical method for producing primary amines. researchgate.net

Commonly employed methods include reduction with strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its operational simplicity and improved safety profile. Typical catalysts include Raney nickel, palladium, or platinum on a solid support (e.g., carbon). researchgate.net However, a significant challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate, which can react with the newly formed primary amine product to generate secondary and tertiary amine byproducts, reducing the yield of the desired primary amine. researchgate.netnih.gov

To suppress the formation of these byproducts, several strategies have been developed. The reaction can be performed in the presence of ammonia, which helps to shift the equilibrium away from secondary amine formation. Another effective approach is the use of acidic additives or biphasic solvent systems. An industrially feasible process for the selective hydrogenation of nitriles to primary amines utilizes a palladium on carbon (Pd/C) catalyst in a dichloromethane/water solvent system with acidic additives like sodium dihydrogen phosphate (B84403) and sulfuric acid. nih.gov These conditions promote the formation of the primary amine salt, which is less nucleophilic and partitions into the aqueous phase, preventing it from reacting further with the imine intermediate. nih.gov While this method was demonstrated for 3-phenylpropionitrile, the principles are applicable to the synthesis of the target amine. nih.gov

Table 2: Conditions for Selective Catalytic Hydrogenation of Nitriles to Primary Amines
SubstrateCatalystSolvent/AdditiveConditionsPrimary Amine Selectivity (%)Reference
Benzonitrile10% Pd/CCH₂Cl₂/H₂O, NaH₂PO₄30°C, 6 bar H₂95 nih.gov
3-Phenylpropionitrile10% Pd/CCH₂Cl₂/H₂O, NaH₂PO₄/H₂SO₄80°C, 6 bar H₂~26 nih.gov
DecanenitrilePolysilane/SiO₂-supported PdMeOH/HCl (flow)50°C, 10 bar H₂>99 researchgate.net
BenzonitrilePd-Pt random alloy NPsTHF25°C, 1 bar H₂High (for secondary amine) rsc.org

Note: The Pd-Pt catalyst was optimized for secondary amine synthesis, illustrating the challenges in achieving selectivity for primary amines.

Flow Chemistry and Continuous Synthesis of this compound

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, process control, and product consistency. For the synthesis of chiral amines like this compound, flow chemistry provides elegant solutions to challenges faced in batch processing. nih.gov

Continuous flow systems are particularly well-suited for catalytic reactions. For instance, the selective hydrogenation of nitriles can be performed in a packed-bed reactor containing a heterogeneous catalyst. A polysilane/SiO₂-supported palladium catalyst has been used in a flow system to hydrogenate various nitriles to their corresponding primary amine salts in nearly quantitative yields, showing remarkable stability over 300 hours of continuous operation with no metal leaching. researchgate.net This approach avoids the handling of pyrophoric catalysts in large-scale batch reactors and allows for precise control over temperature and pressure, minimizing side reactions.

Biocatalysis is also highly amenable to flow formats. Enzymes like transaminases or amine dehydrogenases can be immobilized on a solid support and packed into a flow reactor. nih.govrsc.org This setup allows for the continuous conversion of the substrate into the product, which flows out of the reactor for collection. The immobilization facilitates easy separation of the product from the catalyst, allowing the expensive enzyme to be reused for extended periods, thereby improving process economics. nih.gov

Furthermore, flow chemistry enables the integration of multiple reaction and purification steps into a single, seamless process. rsc.orgnih.gov For example, a flow system can be designed where a racemic amine, produced in an initial step, is resolved via enzymatic kinetic resolution in a packed-bed reactor. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be continuously separated using liquid-liquid extraction by introducing acidic and basic streams, followed by crystallization to isolate the desired pure enantiomer. rsc.orgnih.gov Such integrated systems reduce manual handling, minimize waste, and can significantly shorten production times. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The design of a synthetic route for this compound can be significantly enhanced by applying the principles of green chemistry, aiming to reduce environmental impact while maximizing efficiency. rsc.orgrsc.org

Catalysis: A core principle is the use of catalysts over stoichiometric reagents. The shift from borohydride reductions to catalytic reductive amination or nitrile hydrogenation dramatically improves atom economy and reduces waste. Biocatalysis, using enzymes like AmDHs or transaminases, represents a particularly green option. acs.orgnih.gov These reactions are performed in aqueous media under mild conditions, avoiding the need for harsh reagents or toxic metal catalysts. nih.govnih.gov

Safer Solvents and Reaction Conditions: Green chemistry encourages the use of safer solvents. Biocatalytic methods that operate in water are ideal. rsc.org When organic solvents are necessary, selecting greener alternatives like cyclopentyl methyl ether (CPME) or minimizing their use is crucial. nih.gov Flow chemistry contributes to energy efficiency by enabling better heat transfer, which allows reactions to be run safely at optimal temperatures, often reducing reaction times and energy consumption compared to large-scale batch processes. nih.gov

Atom Economy and Waste Prevention: Routes like catalytic reductive amination and nitrile hydrogenation are inherently more atom-economical than multi-step classical syntheses. rsc.org Biocatalytic reductive amination using an ammonium formate buffer is exceptionally efficient, as the buffer serves as both the nitrogen source and the source of reducing equivalents (via formate dehydrogenase), with inorganic carbonate and water as the only byproducts. nih.gov

By holistically evaluating synthetic pathways using tools like the CHEM21 green metrics toolkit, chemists can make informed decisions to develop a truly sustainable and economically viable process for producing this compound. rsc.orgrsc.org This involves considering the entire lifecycle, from the origin of starting materials to the final product isolation, ensuring that the chosen route is not only chemically efficient but also environmentally responsible. acs.org

Chemical Reactivity and Derivatization of 1 3 Difluoromethyl Phenyl Ethan 1 Amine

Transformations Involving the Primary Amine Functional Group

The primary amine is a nucleophilic center and a site for the introduction of a vast number of functional groups. Common transformations include acylation, sulfonylation, alkylation, and condensation reactions to form ureas, thioureas, and imines.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The reaction of the primary amine of 1-(3-(difluoromethyl)phenyl)ethan-1-amine with acylating agents such as acyl chlorides or acid anhydrides readily forms N-substituted amides. chemguide.co.uknih.gov This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, is a standard method for introducing an acyl group. nih.gov For example, reacting the amine with an acyl chloride like ethanoyl chloride would yield the corresponding N-(1-(3-(difluoromethyl)phenyl)ethyl)ethanamide. chemguide.co.uk The general transformation is a nucleophilic addition-elimination mechanism. youtube.com

Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. mdpi.com This reaction is fundamental in creating compounds with a sulfonamide linkage (-SO₂NH-), a common motif in medicinal chemistry. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, would produce the corresponding N-(1-(3-(difluoromethyl)phenyl)ethyl)-4-methylbenzenesulfonamide. Chiral amines are often used in the synthesis of chiral sulfonamides, which have applications as catalysts and auxiliaries in asymmetric synthesis. mdpi.comnih.govacs.org

Table 1: Representative Acylation and Sulfonylation Reactions

Amine Reactant Reagent Product Type General Product Structure
This compound Acyl Chloride (R-COCl) Amide N-(1-(3-(Difluoromethyl)phenyl)ethyl)alkanamide
This compound Sulfonyl Chloride (R-SO₂Cl) Sulfonamide N-(1-(3-(Difluoromethyl)phenyl)ethyl)alkanesulfonamide

Alkylation and Reductive Amination Applications

While direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination offers a more effective method for synthesizing secondary and tertiary amines. masterorganicchemistry.com This two-step process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

For instance, the reaction of this compound with an aldehyde (R-CHO) first forms a Schiff base, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comlibretexts.org This method is highly versatile and allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.commdpi.com The reaction of this compound with acetone, followed by reduction, would yield N-isopropyl-1-(3-(difluoromethyl)phenyl)ethan-1-amine.

Table 2: Reductive Amination Example

Amine Reactant Carbonyl Reactant Reducing Agent Product
This compound Aldehyde (R-CHO) NaBH₃CN N-Alkyl-1-(3-(difluoromethyl)phenyl)ethan-1-amine
This compound Ketone (R₂C=O) NaBH(OAc)₃ N-Alkyl-1-(3-(difluoromethyl)phenyl)ethan-1-amine

Urea and Thiourea (B124793) Derivative Syntheses

Urea and thiourea derivatives are significant classes of compounds, often exhibiting interesting biological activities and serving as important intermediates in organic synthesis. rsc.orgresearchgate.net Unsymmetrical ureas can be synthesized from this compound by reaction with an appropriate isocyanate (R-N=C=O). asianpubs.org This reaction is typically a straightforward addition of the amine to the electrophilic carbon of the isocyanate. nih.gov

The synthesis of thioureas follows a similar pathway, using isothiocyanates (R-N=C=S) as the reaction partner. organic-chemistry.orgbohrium.com The reaction between a primary amine and an isothiocyanate is a common and efficient method for forming N,N'-disubstituted thioureas. nih.gov For example, reacting this compound with phenylisothiocyanate would yield 1-(1-(3-(difluoromethyl)phenyl)ethyl)-3-phenylthiourea. Alternative methods include the reaction of amines with carbon disulfide. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

Amine Reactant Reagent Product Type General Product Structure
This compound Isocyanate (R-NCO) Urea 1-(1-(3-(Difluoromethyl)phenyl)ethyl)-3-alkyl/arylurea
This compound Isothiocyanate (R-NCS) Thiourea 1-(1-(3-(Difluoromethyl)phenyl)ethyl)-3-alkyl/arylthiourea

Formation of Schiff Bases and Imines

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). youtube.commasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. lumenlearning.comlibretexts.org The pH of the reaction medium is often controlled, as high acidity can protonate the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote the dehydration step. lumenlearning.com The reaction of this compound with an aldehyde like benzaldehyde (B42025) would produce the corresponding N-(1-(3-(difluoromethyl)phenyl)ethylidene)aniline imine. masterorganicchemistry.com These imines are important intermediates in their own right, for example, in reductive amination as discussed previously. masterorganicchemistry.com

Table 4: Imine (Schiff Base) Formation

Amine Reactant Carbonyl Reactant Product Type General Product Structure
This compound Aldehyde (R-CHO) Imine (Schiff Base) N-(Alkylidene)-1-(3-(difluoromethyl)phenyl)ethan-1-amine
This compound Ketone (R₂C=O) Imine (Schiff Base) N-(Alkylidene)-1-(3-(difluoromethyl)phenyl)ethan-1-amine

Reactions of the Phenyl Ring System

The phenyl ring of this compound is also susceptible to chemical modification, most notably through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Studies on Substituted Phenylethylamines

The directing effects of substituents on an aromatic ring during electrophilic aromatic substitution (SEAr) are well-established. youtube.com Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgorganicchemistrytutor.com

In this compound, there are two substituents to consider:

The 1-aminoethyl group (-CH(CH₃)NH₂): This is an alkylamine group. Alkyl groups are generally considered to be activating and ortho/para-directing due to inductive effects and hyperconjugation. libretexts.org For the reaction to proceed, the amine is often protected, for example as an amide (e.g., -NHCOR), which is also an ortho/para-director but is less activating than the free amine. masterorganicchemistry.com

The difluoromethyl group (-CHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org Similar to the trifluoromethyl group (-CF₃), the -CHF₂ group is a deactivating, meta-directing group. wikipedia.orgorganicchemistrytutor.com

The presence of both an activating, ortho/para-directing group and a deactivating, meta-directing group on the same aromatic ring leads to a competitive situation. The position of the incoming electrophile will depend on the relative strengths of these directing effects and the reaction conditions.

Given the positions of the existing groups on this compound:

The 1-aminoethyl group (at C1) directs incoming electrophiles to positions C2, C4, and C6.

The difluoromethyl group (at C3) directs incoming electrophiles to positions C5 (relative to its own position, which is C1 and C5 on the ring).

Therefore, the positions activated by the aminoethyl group and not strongly deactivated by the difluoromethyl group will be the most likely sites of substitution. The C2, C4, and C6 positions are all ortho or para to the activating group. The C5 position is meta to the activating group but meta to the deactivating group. The most probable sites for electrophilic attack would be C2, C4, and C6, with the steric hindrance of the existing groups also playing a role in the final product distribution. Halogenation, for instance, in the presence of a Lewis acid catalyst, would likely yield a mixture of halogenated isomers at these positions. wikipedia.orglibretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Related Scaffolds

The amine functionality and the aryl ring of scaffolds related to this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This reaction couples amines with aryl halides or pseudohalides. organic-chemistry.orglibretexts.org In the context of the target molecule's scaffold, the primary amine could, in principle, be coupled with an aryl halide. More commonly, a related precursor, such as 1-bromo-3-(difluoromethyl)benzene, would be coupled with an amine or an ammonia (B1221849) equivalent to construct the core structure. organic-chemistry.org The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has expanded the scope of this reaction to include a wide array of functionalized aryl and heteroaryl halides with primary and secondary amines, often under mild conditions. rsc.org These catalyst systems are robust and can tolerate various functional groups, making them suitable for complex molecule synthesis. rsc.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. youtube.com For a scaffold like this compound, a Suzuki reaction could be envisioned where a halogenated derivative, such as 1-amino-1-(3-bromo-5-(difluoromethyl)phenyl)ethane, is coupled with a boronic acid. More directly, palladium-catalyzed difluoromethylation of (hetero)arylboronic acids has been reported, using chlorodifluoromethane (B1668795) as the difluorocarbene source, which allows for the introduction of the CF2H group onto a pre-existing arylboronic acid. rsc.org Recently, a novel "aminative Suzuki-Miyaura coupling" has been developed, which merges the pathways of Suzuki and Buchwald-Hartwig reactions to form C-N-C linked diaryl amines from the same starting materials (aryl halides and boronic acids) by incorporating a formal nitrene insertion process. nih.gov

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to related molecular scaffolds.

Reaction TypeCoupling PartnersTypical Catalyst SystemKey FeaturesReference
Buchwald-Hartwig AminationAryl Halide/Triflate + Primary/Secondary AminePd(OAc)₂, Phosphine Ligand (e.g., RuPhos, BrettPhos), Base (e.g., NaOtBu)Forms C-N bonds; wide substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orgrsc.org
Suzuki-Miyaura CouplingAryl Halide/Triflate + Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃)Forms C-C bonds; generally tolerant of various functional groups. youtube.comyoutube.com
Palladium-Catalyzed Difluoromethylation(Hetero)arylboronic acids + CHClF₂Pd(OAc)₂ / XantphosDirectly introduces the CF₂H group onto an aryl ring. rsc.org
Aminative Suzuki-Miyaura CouplingAryl Halide + Boronic Acid + Amination ReagentPd Catalyst, Bulky Phosphine LigandForms diarylamines (Ar-N-Ar') from Ar-X and Ar'-B(OR)₂. nih.gov

Reactivity of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is often incorporated into bioactive molecules to enhance properties like metabolic stability and lipophilicity. mdpi.comnih.gov While generally considered robust, it possesses unique reactivity that can be exploited for further derivatization.

Fluorine-Specific Reactions and Derivatization (if academically explored)

The high electronegativity of the two fluorine atoms renders the hydrogen atom of the CF₂H group weakly acidic. researchgate.net This acidity, while low, can be harnessed for synthetic transformations. A significant advancement is the deprotonation of difluoromethyl arenes using a combination of a strong Brønsted base and a weak Lewis acid to capture the resulting unstable Ar-CF₂⁻ anion. acs.org This methodology generates stabilized and reactive Ar-CF₂⁻ synthons that can react with a broad range of electrophiles at room temperature, enabling the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages. acs.org

Visible-light photocatalysis has also emerged as a powerful tool for reactions involving the difluoromethyl group. mdpi.com These methods often proceed under mild conditions and can be used for the late-stage introduction of the CF₂H moiety onto aromatic and heteroaromatic substrates. mdpi.comnih.gov While these are typically difluoromethylation reactions, the principles can be adapted for derivatization. For instance, methods for the ¹⁸F-labeling of difluoromethylarenes have been developed for applications in positron emission tomography (PET). nih.govrsc.org These radiosyntheses can involve multi-step processes, including copper-catalyzed cross-coupling and manganese-mediated ¹⁸F-fluorodecarboxylation, to introduce the radioactive fluorine isotope. rsc.orgresearchgate.net

Stability and Transformations under Various Reaction Conditions

The difluoromethyl group is prized for its high stability under a wide range of reaction conditions, which is a key reason for its use as a bioisostere for alcohol, thiol, or amine groups. rsc.orgnih.gov The C-F bonds are exceptionally strong, and the group is generally resistant to metabolic oxidation. acs.org

However, its stability is not absolute. The group's stability can be overcome under specific, highly reactive conditions. For example, while the Ar-CF₂⁻ anion is prone to rapid α-fluoride elimination, this can be suppressed by trapping it with a Lewis acid, as mentioned previously. acs.org The group is generally stable to the basic conditions used in many coupling reactions (e.g., KOtBu, K₂CO₃) and to the acidic workups often employed. It is also stable to many common oxidizing and reducing agents that would transform other functional groups on the molecule. This differential reactivity allows for selective manipulation of other parts of the molecule while leaving the difluoromethyl group intact. The development of transition metal-catalyzed and photoredox radical-based methods has provided pathways for difluoromethylation that were previously challenging, highlighting the progress in activating and transforming this otherwise stable moiety. qmul.ac.uk

Stereochemical Implications of Reactions Involving the Chiral Center

The ethanamine portion of this compound contains a stereogenic center at the carbon atom bonded to the nitrogen and the phenyl ring. This chiral center has significant implications for the molecule's synthesis and reactivity.

The synthesis of enantiomerically pure forms of such chiral amines is crucial, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis is often achieved through the stereoselective reduction of a precursor ketone, 3'-(trifluoromethyl)acetophenone, using a chiral catalyst or a biocatalyst, such as a recombinant E. coli whole cell expressing a carbonyl reductase. nih.gov

Once formed, the stereochemical integrity of the chiral center is generally robust. Unlike some amines where the nitrogen atom itself is a rapidly inverting chiral center, the chirality in this molecule resides at a carbon atom. libretexts.org Racemization would require breaking a C-H or C-N bond at the stereocenter, which typically requires harsh conditions, such as treatment with a strong base to deprotonate the benzylic proton, although this is less likely given the presence of the more acidic CF₂H proton. An alternative, more plausible racemization pathway could involve an oxidation-reduction sequence, for example, via formation of a non-chiral imine intermediate followed by non-selective reduction. rsc.org

The chiral center can also influence the stereochemical outcome of subsequent reactions, a concept central to the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. numberanalytics.com In this case, the chiral amine itself can act as an internal directing group or a chiral ligand in metal-catalyzed reactions. For example, the amine could coordinate to a metal catalyst, creating a chiral environment that directs a reaction, such as a C-H activation on the phenyl ring, to occur with diastereoselectivity. The stereogenic center can create a biased conformational landscape that favors the approach of a reagent from one face of the molecule over the other, leading to a stereoselective outcome. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Science Research

1-(3-(Difluoromethyl)phenyl)ethan-1-amine as a Chiral Ligand Precursor

Chiral ligands are indispensable in asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. The efficacy of a metal-catalyzed asymmetric reaction is heavily dependent on the structure of the chiral ligand. This compound is a valuable precursor for the synthesis of novel chiral ligands, building upon the extensive use of its parent scaffold, α-PEA. nih.gov

The primary amine group of this compound allows for straightforward derivatization into a wide array of ligand classes, including salicylaldimines (Schiff bases), phosphines, and N-heterocyclic carbenes (NHCs). The introduction of the 3-difluoromethylphenyl group allows for fine-tuning of the ligand's steric and electronic environment. This modification can influence the catalytic activity and enantioselectivity of the resulting metal complex, potentially leading to catalysts with superior performance for specific transformations compared to their non-fluorinated counterparts. For instance, chiral ligands derived from α-PEA have been successfully applied in various asymmetric reactions. mdpi.comgoogle.com The difluoromethyl derivative provides a modern tool for expanding the diversity and utility of such ligand libraries.

Table 1: Representative Chiral Ligand Types Derivable from 1-Phenylethylamine Scaffolds

Ligand ClassGeneral StructurePotential ApplicationKey Feature
Schiff Base (Salen-type)Imine formed with salicylaldehyde (B1680747) derivativesAsymmetric epoxidation, cyclopropanationFacile synthesis, tunable steric/electronic properties
Phosphine (B1218219) (P,N-Ligands)Amine functionalized with a phosphine groupAsymmetric hydrogenation, allylic alkylationStrong metal coordination, hemilabile character
N-Heterocyclic Carbene (NHC)Imidazole-based carbene with a chiral backboneAsymmetric catalysis (various)Strong σ-donor, robust metal-carbon bond
Chiral DiaminesDimerized or functionalized amine structuresAsymmetric transfer hydrogenationBidentate coordination, formation of stable chelates

This table illustrates ligand classes that can be synthesized from α-PEA and its derivatives, including this compound, to create novel catalysts.

Role as a Chiral Building Block in Natural Product Synthesis

The synthesis of complex, biologically active natural products often requires the use of enantiomerically pure starting materials or intermediates. This strategy, known as chiral pool synthesis, leverages readily available chiral molecules to introduce one or more stereocenters into the target structure. wikipedia.org this compound, available in its enantiopure (S)-form, is an excellent candidate for the chiral pool. clearsynth.com

As a chiral building block, the amine can be incorporated into a synthetic sequence in several ways. acs.org It can act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction before being cleaved from the molecule. mdpi.com Alternatively, the amine's structural framework can be retained as an integral part of the final natural product scaffold. The difluoromethyl group is particularly valuable in this context, as it can serve as a bioisosteric replacement for hydroxyl, thiol, or even carbonyl groups, potentially enhancing the biological activity or pharmacokinetic profile of the synthesized natural product analogue. Chiral phenylethylamines are foundational in the construction of a variety of medicinal compounds and heterocyclic systems. researchgate.net

Table 2: Research Findings on Chiral Amine Incorporation

Research AreaFindingSignificance for the Target CompoundReference
Diastereoselective Cyclizationα-PEA derivatives are used as chiral auxiliaries to synthesize chiral heterocyclic compounds like piperidin-2-ones and lactams, which are often key substructures in natural products.This compound can be used to direct the formation of fluorinated heterocyclic building blocks for natural product synthesis. mdpi.com
Chiral Amine SynthesisChiral amines are recognized as one of the most important molecular building blocks for pharmaceuticals and bioactive molecules.The target compound is a readily available chiral building block for constructing complex molecules. acs.org
Synthesis of β-Amino AlcoholsChiral α-PEA can be used to synthesize chiral β-amino alcohols and diamines, which are themselves important building blocks and catalysts.Provides a route to novel fluorinated amino alcohol and diamine synthons for further elaboration. nih.gov

Utilization in the Construction of Privileged Scaffolds for Chemical Biology Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov These scaffolds provide a robust starting point for the design of compound libraries aimed at discovering new therapeutic agents. The phenethylamine (B48288) structure is a component of numerous endogenous compounds and psychoactive drugs, marking it as a key element in many bioactive molecules. wikipedia.org

This compound is a valuable component for constructing libraries based on privileged scaffolds. researchgate.net The amine functionality allows for diverse chemical modifications, enabling the creation of a wide range of derivatives. The crucial feature is the difluoromethyl group, which acts as a stable and more lipophilic bioisostere of a hydroxyl group. This substitution can lead to improved metabolic stability and cell permeability, and the C-F bonds can participate in favorable interactions with biological targets. By incorporating this fluorinated chiral amine into known privileged structures, such as benzodiazepines or purines, researchers can generate novel compound libraries with enhanced drug-like properties for screening against various enzymes and receptors. nih.gov

Table 3: Examples of Privileged Scaffolds Incorporating Amine Functionality

Privileged ScaffoldCore StructureBiological RelevancePotential Role of the Target Compound
1,4-BenzodiazepineDiazepine ring fused to a benzene (B151609) ringCNS agents, anxiolytics, anticonvulsantsServes as a chiral precursor for the synthesis of novel, fluorinated benzodiazepine (B76468) analogues.
Substituted PurinesFused pyrimidine-imidazole ring systemKinase inhibitors, GPCR antagonistsCan be attached as a side chain to modulate solubility, cell permeability, and target binding.
TetrahydroisoquinolineFused benzene and piperidine (B6355638) ringsFound in numerous alkaloids and pharmaceuticalsActs as a chiral building block to construct the stereocenter at the C1 position.

Contributions to Complex Molecule Synthesis and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com This process helps to devise a logical and efficient synthetic plan. This compound is a valuable synthon in this context, representing a chiral amino-functionalized building block.

When planning the synthesis of a complex molecule containing the 1-(3-(difluoromethyl)phenyl)ethylamino moiety, a key retrosynthetic disconnection occurs at the carbon-nitrogen bond. This identifies the chiral amine as the corresponding synthon, which can be sourced directly in its enantiopure form. This simplifies the synthetic challenge by providing a pre-formed stereocenter and a functionalized aromatic ring. The analysis traces the origin of the amine back to a simpler ketone precursor, which is a common strategy in amine synthesis.

Table 4: Retrosynthetic Analysis of a Hypothetical Target Molecule

StepTarget/IntermediateDisconnection (Transform)Precursor(s)
1Complex Target Molecule (e.g., an Amide)C(O)-N Bond Disconnection (Amide Formation)An appropriate carboxylic acid and this compound
2This compoundC-N Bond Disconnection (Reductive Amination)3'-(Difluoromethyl)acetophenone and a source of ammonia (B1221849)
33'-(Difluoromethyl)acetophenoneC-C Bond Disconnection (Friedel-Crafts Acylation or equivalent)1-Bromo-3-(difluoromethyl)benzene and an acetylating agent

This table outlines a logical retrosynthetic pathway, demonstrating how the complexity of a target molecule can be reduced by identifying this compound as a key chiral building block.

Computational and Theoretical Investigations of 1 3 Difluoromethyl Phenyl Ethan 1 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of 1-(3-(difluoromethyl)phenyl)ethan-1-amine and its influence on biological activity and physical properties. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Computational methods, particularly molecular mechanics and quantum chemistry calculations, are employed to explore the conformational space. By systematically rotating the key dihedral angles—specifically around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds—a potential energy landscape can be mapped. This landscape reveals the relative energies of different conformers and the energy barriers between them.

The presence of the difluoromethyl group on the phenyl ring introduces specific steric and electronic effects that influence the preferred conformations. The gauche effect, often observed in systems with electronegative substituents like fluorine, can lead to a preference for conformations that might seem sterically unfavorable but are stabilized by hyperconjugative interactions. acs.org For this compound, the orientation of the difluoromethyl group relative to the ethanamine side chain is a key determinant of conformational stability.

A typical conformational analysis would identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding which shapes the molecule is likely to adopt in solution or at a receptor binding site.

Table 1: Calculated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-C-N) (°)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A (Anti) 1800.0065
B (Gauche 1) 600.8515
C (Gauche 2) -600.8515
D (Eclipsed) 05.20<1

Note: The data in this table is illustrative and based on typical values for similar molecules. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and properties of this compound. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. semanticscholar.orgnih.gov

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.net

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, while the LUMO may have significant contributions from the difluoromethyl group and the aromatic system. scispace.com

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and stabilizing intramolecular interactions, such as hydrogen bonding and hyperconjugation. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO -8.95
LUMO -0.25
HOMO-LUMO Gap 8.70

Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations. The specific values would depend on the level of theory and basis set used.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netscirp.orgnih.govnist.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

This predicted spectrum can be used to assign the vibrational modes of the experimentally obtained spectrum, aiding in the structural characterization of the molecule. mdpi.com For this compound, characteristic vibrational modes would include the N-H stretches of the amine group, C-H stretches of the aromatic ring and the ethyl group, and the C-F stretches of the difluoromethyl group. scirp.orgnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Stretch Amine3400 - 3500
Aromatic C-H Stretch Phenyl Ring3000 - 3100
Aliphatic C-H Stretch Ethyl Group2850 - 2960
C-F Stretch Difluoromethyl1050 - 1150

Note: These are typical frequency ranges. Precise predictions require specific DFT calculations.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of reaction energetics. acs.org

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Computational methods can be used to locate and optimize the geometry of transition states.

Frequency calculations are then performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For reactions involving this compound, such as its synthesis or its role as a reactant in further chemical transformations, identifying the transition states of key steps is crucial for understanding the reaction kinetics and selectivity.

Once the structures of reactants, intermediates, transition states, and products have been optimized, their energies can be calculated. This allows for the construction of a reaction energy profile, which illustrates the energy changes that occur throughout the course of the reaction.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, in the synthesis of chiral amines, computational studies can help to understand the origin of enantioselectivity by comparing the energies of the transition states leading to the different stereoisomers. acs.org

Table 4: Illustrative Energetics for a Hypothetical Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Intermediate -5.8
Products -15.2

Note: This data is for a hypothetical reaction and is intended to be illustrative of the information that can be obtained from computational studies of reaction energetics.

Chirality and Stereochemical Predictions through Computational Modeling

The chirality of this compound arises from the stereogenic center at the carbon atom bearing the amino group, the ethyl group, and the 3-(difluoromethyl)phenyl substituent. This results in the existence of two enantiomers, (R)- and (S)-1-(3-(difluoromethyl)phenyl)ethan-1-amine. Computational modeling is instrumental in predicting and understanding the stereochemical properties of these enantiomers.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized geometries of the (R) and (S) enantiomers, their relative stabilities, and to simulate their chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These calculated spectra can then be compared with experimental data to assign the absolute configuration of a synthesized sample.

Detailed Research Findings:

Computational studies on similar chiral amines have demonstrated that the conformational landscape of the molecule significantly influences its properties. nih.govacs.org For this compound, the rotation around the C-N bond and the C-C bond connecting the stereocenter to the phenyl ring leads to various conformers. DFT calculations are used to locate the low-energy conformers for each enantiomer and to calculate their population-weighted theoretical ECD and VCD spectra. The agreement between the calculated and experimental spectra provides a reliable basis for the assignment of the absolute configuration. researchgate.net

Furthermore, computational models can predict the enantioselectivity of reactions involving this chiral amine. numberanalytics.com By modeling the transition states of a reaction with a chiral catalyst or reagent, the energy difference between the pathways leading to the two different stereoisomeric products can be calculated. This allows for the rational design of stereoselective syntheses. digitellinc.com

Illustrative Data Table for Stereochemical Predictions:

Computational MethodProperty PredictedIllustrative Finding for (R)-enantiomerIllustrative Finding for (S)-enantiomer
DFT (B3LYP/6-31G*)Optimized GeometryDihedral Angle (N-Cα-Cβ-H): 178.5°Dihedral Angle (N-Cα-Cβ-H): -178.5°
TD-DFTECD SpectrumPositive Cotton effect at 220 nmNegative Cotton effect at 220 nm
DFTVCD SpectrumCharacteristic positive band at 1350 cm⁻¹Characteristic negative band at 1350 cm⁻¹
DFT (Transition State)Enantiomeric ExcessPredicted 95% ee for a specific reactionPredicted 5% ee for the same reaction

Note: The data in this table is illustrative and represents the type of information that would be generated from computational studies.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. preprints.org For this compound, MD simulations can provide detailed insights into how the solvent environment affects its conformation, dynamics, and interactions with other molecules. researchgate.netnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. By analyzing these trajectories, various properties can be calculated, such as radial distribution functions (RDFs) to understand solvation shells, hydrogen bonding dynamics, and conformational changes.

Detailed Research Findings:

MD simulations can be used to investigate the behavior of this compound in different solvents, such as water, methanol, or less polar organic solvents. frontiersin.org These simulations can reveal how the solvent molecules arrange themselves around the chiral amine and how this solvation structure influences the amine's conformational preferences. For example, in a protic solvent like water, hydrogen bonds would be expected to form between the solvent and the amine group, as well as potentially with the fluorine atoms of the difluoromethyl group. These interactions can stabilize certain conformers over others. researchgate.net

Furthermore, MD simulations are crucial for studying the interaction of this compound with biological macromolecules, such as enzymes or receptors. By placing the amine in a simulation box with the target protein and solvent, the binding process can be simulated. This can help to identify the key amino acid residues involved in the interaction, the binding mode of the amine, and to estimate the binding affinity.

Illustrative Data Table for Molecular Dynamics Simulation Results:

Simulation SystemProperty AnalyzedIllustrative Finding
(S)-enantiomer in WaterRadial Distribution Function (N-Owater)First solvation shell peak at 2.8 Å, indicating strong hydrogen bonding.
(R)-enantiomer in MethanolHydrogen Bond Lifetime (N-HOCH3)Average lifetime of 2.5 picoseconds.
(S)-enantiomer + EnzymeRoot Mean Square Fluctuation (RMSF)Lower RMSF for the amine when bound to the enzyme's active site, indicating stabilization.
(R)-enantiomer + EnzymeBinding Free Energy (MM-PBSA)Calculated binding free energy of -7.2 kcal/mol.

Note: The data in this table is illustrative and represents the type of information that would be generated from molecular dynamics simulations.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For 1-(3-(difluoromethyl)phenyl)ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton, carbon, and fluorine signals and to differentiate between potential isomers.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Isomer Differentiation

The primary 1D NMR spectra—¹H, ¹³C, and ¹⁹F—provide the initial and most critical data for structural verification. Given the absence of direct experimental data for this compound in the searched literature, the expected chemical shifts are inferred from structurally similar compounds, such as 1-(3-(trifluoromethyl)phenyl)ethanone and other substituted phenylethylamines. manchesterorganics.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine (B1201723) side chain, the methyl protons, and the amine protons. The difluoromethyl group's proton will present a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the carbon framework of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic region will display a complex pattern of signals, with the carbon attached to the difluoromethyl group showing a characteristic coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org The difluoromethyl group will exhibit a doublet in the ¹⁹F NMR spectrum due to coupling with the geminal proton. The chemical shift of this signal is characteristic of the CHF₂ group attached to an aromatic ring.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H7.30 - 7.60--m-
-CH(NH₂)~4.20~50-qJH,H ≈ 6.5
-CH₃~1.40~25-dJH,H ≈ 6.5
-NH₂~1.70 (variable)--br s-
-CHF₂~6.60~115~-90 to -120t¹JH,F ≈ 56
Aromatic-C-120 - 145-m-
-C -CHF₂-~135-t²JC,F ≈ 25
-C HF₂-~115-t¹JC,F ≈ 240

Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine proton and the methyl protons of the ethylamine side chain, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for the methine, methyl, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. Key correlations would be observed from the methyl protons to the methine carbon, and from the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY can reveal through-space proximities between protons. In the context of derivatized forms of the amine, NOESY can be instrumental in determining the relative stereochemistry.

Mass Spectrometry for Elucidating Reaction Pathways and Derivatization Products

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For this compound (C₉H₁₁F₂N), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing valuable information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a stable benzylic cation.

Interactive Data Table: Predicted Key MS/MS Fragmentation Ions for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Structure of Fragment Neutral Loss
[M+H]⁺[M+H - NH₃]⁺1-(3-(difluoromethyl)phenyl)ethyl cationNH₃
[M+H]⁺[C₈H₇F₂]⁺3-(difluoromethyl)styrene cationCH₃N
[M+H]⁺[C₇H₅F₂]⁺difluoromethyltropylium ionC₂H₆N

Chiroptical Spectroscopy for Absolute Configuration Determination

As this compound is a chiral molecule, determining its absolute configuration is crucial. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule, is the primary method for this purpose. The core structure of the target molecule is analogous to α-methylbenzylamine, for which chiroptical properties have been studied. researchgate.netnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: The CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Comparison of the experimental CD spectrum with that of known analogs or with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) would allow for the assignment of the (R) or (S) configuration. Studies on similar chiral amines have shown that the solvent can significantly influence the chiroptical response, a factor that must be considered in the analysis. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. bordeaux-neurocampus.fr It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the absolute configuration and conformation of the molecule in solution. researchgate.netnih.gov For a molecule like this compound, which contains a chiral center directly attached to a chromophoric phenyl ring, ECD is a particularly suitable analytical tool.

The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. researchgate.net The phenyl ring in this compound acts as the primary chromophore. The electronic transitions of this aromatic system, when perturbed by the chiral environment of the adjacent stereocenter, will give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can be directly correlated to the absolute configuration (R or S) of the amine. utexas.edu

In practice, the ECD analysis of primary amines like the title compound can sometimes be enhanced through derivatization. nih.gov Reaction with a suitable achiral, chromophoric reagent can create a new, more complex chromophoric system whose ECD spectrum is more intense and easier to interpret. Alternatively, the formation of host-guest complexes with chiral hosts can induce a strong ECD response. utexas.edu Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD to predict the spectra for each enantiomer and confirm the assignment of the absolute configuration. nih.gov The comparison between the experimental spectrum and the calculated spectra for the (R)- and (S)-enantiomers allows for an unambiguous determination of the stereochemistry. beilstein-journals.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that provides detailed stereochemical information. Unlike ECD, which probes electronic transitions, VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions of the molecule. nih.govresearchgate.net This makes VCD exquisitely sensitive to the three-dimensional arrangement of atoms and the subtle conformational details of a chiral molecule. dtu.dk

For this compound, VCD spectra would exhibit characteristic signals for the vibrations of the chiral center and the functional groups influenced by its stereochemistry. The N-H bending, C-H bending, and the skeletal vibrations of the ethylamine side chain, as well as the vibrations of the difluoromethyl group, are all expected to show VCD signals. wikipedia.org The VCD spectra of the two enantiomers, (R)- and (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine, would be mirror images of each other, while their standard infrared absorption spectra would be identical. nih.gov

A key advantage of VCD is its ability to provide a wealth of structural information from numerous vibrational bands across the mid-infrared spectrum. rsc.org This detailed "fingerprint" can be used for the unambiguous determination of the absolute configuration by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). nih.gov This combined experimental and theoretical approach is a robust method for the stereochemical elucidation of chiral molecules like this compound without the need for crystallization or derivatization.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent amine this compound might be challenging, the formation of derivatives or co-crystals can facilitate crystallographic analysis. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For chiral amines, it is common practice to form salts with a suitable chiral or achiral acid to induce crystallization. For instance, the hydrochloride or sulfate (B86663) salt of this compound could be prepared and subjected to single-crystal X-ray diffraction. researchgate.netrsc.org The resulting crystal structure would reveal the exact conformation of the phenylethylamine backbone, the orientation of the difluoromethyl group relative to the phenyl ring, and the packing of the molecules in the crystal lattice.

Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In the case of a salt, strong N-H···anion hydrogen bonds would be expected. researchgate.net These interactions play a crucial role in the supramolecular assembly of the molecules. The structural data obtained from X-ray crystallography are invaluable for understanding the molecule's intrinsic properties and for designing related compounds with specific solid-state characteristics. The crystallographic data for a fluoro-analogue of 3,4-(methylenedioxy)amphetamine, for example, reveals strong intermolecular N-H···Cl hydrogen bonds. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁, C2
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-N, C-C, C-F, C-H, N-H
Bond Angles (°)Angles around the chiral center
Torsion Angles (°)Conformation of the ethylamine chain
Hydrogen BondingDonor-Acceptor distances and angles

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are fundamental for the characterization of molecular functional groups. researchgate.net For this compound, these methods provide a detailed vibrational fingerprint, confirming the presence of its key structural motifs: the primary amine, the aromatic ring, and the difluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine group. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. nih.gov The N-H bending (scissoring) vibration usually appears in the 1650-1580 cm⁻¹ range. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower frequencies. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is generally found in the 1250-1020 cm⁻¹ range. The C-F stretching vibrations of the difluoromethyl group are anticipated to be strong and appear in the 1100-1000 cm⁻¹ region. scirp.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations typically give rise to strong signals. The symmetric ring breathing mode of the meta-substituted phenyl ring is a particularly characteristic and often intense band. The C-F stretching vibrations are also expected to be Raman active. The study of low-frequency modes in Raman spectra can provide insights into intermolecular interactions and lattice vibrations in the solid state. researchgate.net

The combination of IR and Raman spectroscopy is powerful for a comprehensive vibrational analysis. By comparing the spectra of the free amine with that of its salts, the influence of hydrogen bonding on the vibrational modes can be studied in detail. For example, the formation of N-H⁺···anion hydrogen bonds in a salt would lead to significant shifts in the N-H stretching and bending frequencies. google.com

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
-NH₂Asymmetric Stretch3500 - 3350IR
-NH₂Symmetric Stretch3400 - 3250IR
-NH₂Scissoring (Bend)1650 - 1580IR
Aromatic C-HStretch3100 - 3000IR, Raman
Aromatic C=CRing Stretch1600 - 1450IR, Raman
-CHF₂C-F Stretch1100 - 1000IR, Raman
Aliphatic C-NStretch1250 - 1020IR
Aliphatic C-HStretch2980 - 2850IR, Raman

Analytical Methodologies for Research Purity and Characterization

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

As a chiral compound, 1-(3-(Difluoromethyl)phenyl)ethan-1-amine exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture, is critical. Chiral chromatography is the primary method used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a prevalent and effective technique for the enantioseparation of this compound. The method relies on a chiral stationary phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those functionalized with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution This table presents a representative set of conditions and is for illustrative purposes.

Parameter Value/Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV Absorbance at 220 nm

| Sample Concentration | 1 mg/mL in mobile phase |

Chiral Gas Chromatography (GC) serves as a high-resolution alternative for determining enantiomeric excess, particularly when high sensitivity is required. Due to the polarity and low volatility of the primary amine, a derivatization step is typically necessary prior to analysis. The amine is converted into a less polar and more volatile derivative, for instance, by reacting it with an acylating agent such as Trifluoroacetic anhydride (TFAA). The resulting trifluoroacetamide (B147638) derivative is then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the derivatized enantiomers and the chiral selector allows for their separation and quantification.

Advanced Hyphenated Techniques for Complex Mixture Analysis in Reaction Optimization

The chemical synthesis of this compound can yield complex mixtures containing starting materials, intermediates, byproducts, and the desired product. Hyphenated techniques, which couple a separation method with a highly selective detection method like mass spectrometry, are indispensable for process monitoring and optimization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for real-time monitoring of the formation of this compound during a synthesis. The liquid chromatograph first separates the components of the reaction mixture. The eluent is then directed into a tandem mass spectrometer. Using a mode such as Multiple Reaction Monitoring (MRM), the mass spectrometer is set to select the molecular ion of the target compound (precursor ion), fragment it, and monitor for a specific, characteristic fragment ion (product ion). This technique provides exceptional sensitivity and selectivity, allowing for accurate quantification of the product's formation over time, even in a crude reaction matrix. This data is vital for optimizing parameters like reaction time, temperature, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify volatile components, including potential impurities and byproducts, in the synthesis of this compound. As with chiral GC, a derivatization step is often performed to increase the volatility of the analyte and other polar compounds in the mixture. Common derivatizing agents include silylating agents like N-methyl-bis(trifluoroacetamide) (MBTFA). After separation on the GC column, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification of unknown impurities by comparison with spectral libraries.

Future Directions and Emerging Research Avenues for 1 3 Difluoromethyl Phenyl Ethan 1 Amine Research

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The production of single-enantiomer chiral amines is critical for pharmaceutical applications. While classical resolution methods are established, future research is pivoting towards more efficient and sustainable catalytic enantioselective strategies. The synthesis of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine is a prime candidate for these advanced methodologies.

Transition Metal Catalysis: The asymmetric reduction of the precursor ketimine, derived from 1-(3-(difluoromethyl)phenyl)ethanone, is a primary focus. Significant advances have been made in transition metal-catalyzed asymmetric hydrogenation and reductive amination. acs.orgnih.govnih.gov Future work will likely involve the application of novel catalyst systems featuring iridium, rhodium, or ruthenium complexed with newly designed P-stereogenic or N-heterocyclic carbene (NHC) ligands. acs.org These catalysts are being developed to offer higher turnover numbers and exceptional enantioselectivity (high enantiomeric excess, or ee) for challenging substrates like N-aryl imines. acs.org The objective is to identify a catalyst that is highly effective for the specific electronic and steric profile of the difluoromethyl-substituted substrate.

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Engineered ω-transaminases (ω-TAs) and imine reductases (IREDs) are at the forefront of biocatalytic chiral amine synthesis. nih.govresearchgate.netdigitellinc.com Research is directed at discovering or engineering enzymes with a substrate scope that readily accepts bulky ketone precursors like 1-(3-(difluoromethyl)phenyl)ethanone. nih.govresearchgate.net Techniques such as directed evolution and computational redesign are being employed to create enzyme variants with improved stability, activity, and specificity for non-natural, fluorinated substrates. nih.govresearchgate.netdovepress.com A key advantage of biocatalysis is the potential for high conversion under mild, aqueous conditions. rsc.org

Table 1: Potential Catalytic Systems for Enantioselective Synthesis
Catalyst TypeSpecific ApproachKey Research Focus for this compoundReference
Transition Metal CatalystsAsymmetric Hydrogenation/Reductive AminationScreening of Iridium/Rhodium catalysts with novel chiral phosphorus or NHC ligands to achieve >99% ee. acs.orgthieme-connect.com
BiocatalystsTransaminases (ω-TAs)Engineering enzymes via directed evolution for high affinity and conversion of the corresponding ketone. nih.govresearchgate.net
BiocatalystsImine Reductases (IREDs)Developing IRED-based processes for the direct reductive amination of the precursor ketone. digitellinc.com
Dual CatalysisPhotoredox/Enzymatic SystemsCombining a photosensitizer for imine reduction with an enzyme for selective oxidation of one enantiomer to achieve deracemization. rsc.org

Integration into Automated Synthesis Platforms

The shift towards more efficient and reproducible chemical manufacturing has led to the increasing adoption of automated synthesis and continuous flow chemistry. syrris.com These platforms offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for streamlined multi-step syntheses. whiterose.ac.uksoci.org

The synthesis of this compound is well-suited for adaptation to a flow chemistry setup. A prospective automated platform could involve a continuous flow reactor, such as a packed-bed reactor containing an immobilized catalyst. whiterose.ac.uk This could be either a heterogeneous metal catalyst or an immobilized enzyme, like a lipase (B570770) or transaminase, which would facilitate catalyst recovery and reuse, a key principle of green chemistry. rsc.orgwhiterose.ac.uk Such a system would allow for the continuous conversion of the starting ketone and amine source into the desired product, with real-time monitoring and optimization of parameters like temperature, pressure, and residence time. syrris.comsoci.org The output could then be directly fed into an in-line purification module, creating a fully automated "synthesis-to-purification" workflow.

Computational Design of New Derivatives with Tunable Reactivity

In silico methodologies are becoming indispensable in modern chemical research for predicting molecular properties and guiding synthetic efforts. For this compound, computational tools can be leveraged to design novel derivatives with tailored characteristics.

Using techniques like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict how structural modifications will impact key properties. nih.govresearchgate.net For instance, simulations can model the effect of additional substituents on the phenyl ring or amine group on the molecule's pKa, lipophilicity, and conformational preferences. acs.org This is particularly relevant in drug discovery, where such properties govern a molecule's pharmacokinetic profile. nih.gov Furthermore, computational docking studies can predict the binding affinity of new derivatives to biological targets, allowing for the rational design of more potent analogues. nih.govresearchgate.net This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery pipeline. researchgate.net

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The unique features of this compound—its chirality, aromatic ring, and fluorinated moiety—make it an intriguing candidate for study in this field.

The difluoromethyl group significantly influences the electronic nature of the phenyl ring, making it relatively electron-poor. This property can be exploited to drive specific host-guest interactions, such as polar-π stacking with electron-rich aromatic systems within a host molecule like a cyclophane or cucurbituril. nih.govpolimi.it Research could explore the encapsulation of this amine within a chiral host, where the host's cavity could selectively bind one enantiomer over the other, leading to applications in chiral recognition and separation. The amine functionality itself provides a hydrogen-bond donor site, which, in concert with the phenyl group, could direct the assembly of the molecule into complex structures like helical foldamers or chiral crystals. rsc.orgacs.org The presence of fluorine can also impart unique properties to self-assembled systems, sometimes leading to unexpected and novel supramolecular architectures. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Research Environments

As the applications of this compound and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification becomes paramount. This is especially true for determining enantiomeric purity and for trace analysis in complex matrices like reaction mixtures or biological samples.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the benchmark for enantiomeric excess (ee) determination. mdpi.comwikipedia.org Future research will focus on developing new CSPs that offer higher resolution and faster separation times for fluorinated amines. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, greener alternative to HPLC for chiral separations.

Mass Spectrometry and NMR: Mass spectrometry (MS) is essential for structural confirmation and is increasingly used for direct chiral analysis, sometimes in combination with ion mobility spectrometry (IM-MS). acs.org For fluorinated compounds, ¹⁹F-NMR spectroscopy is an exceptionally powerful tool, providing a clear and sensitive signal for quantification and structural elucidation without interference from other nuclei. numberanalytics.com

High-Throughput Screening: To accelerate the optimization of enantioselective syntheses, high-throughput screening methods are needed. Future work may involve designing chiroptical sensing assays based on circular dichroism (CD) or fluorescence. nsf.govnih.gov For example, a sensor molecule could be developed that gives a distinct optical response upon binding to each enantiomer of the amine, allowing for rapid ee determination in a multi-well plate format. nih.gov

Table 2: Advanced Analytical Techniques for this compound
TechniquePrimary ApplicationEmerging Research FocusReference
Chiral HPLC/SFCEnantiomeric Excess (ee) DeterminationDevelopment of novel chiral stationary phases for improved resolution of fluorinated amines. mdpi.comwikipedia.org
¹⁹F-NMR SpectroscopyQuantification and Structural AnalysisUse as a primary tool for reaction monitoring and purity assessment due to high sensitivity. numberanalytics.com
Mass Spectrometry (MS)Trace Analysis and Structural IDCoupling with ion mobility spectrometry (IM-MS) for separation-free chiral discrimination. acs.org
Circular Dichroism (CD)High-Throughput ee ScreeningDesign of CD-active sensor assemblies that incorporate the chiral amine for rapid analysis. nih.gov
Fluorescence SpectroscopyTrace QuantificationDevelopment of fluorescent derivatization agents or displacement assays for sensitive detection. nih.govnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.